Desproglumideproglumetacin
説明
Desproglumideproglumetacin is a major metabolite of proglumetacin maleate, a molecular hybrid of indomethacin (a non-steroidal anti-inflammatory drug, NSAID) and proglumide (a gastrin/cholecystokinin antagonist) . Its structure likely retains the indomethacin moiety while excluding proglumide, as suggested by its name ("desproglumide"). Preclinical studies indicate that desproglumideproglumetacin inhibits cyclo-oxygenase (COX) at inflammatory sites, mirroring indomethacin’s mechanism of action in vivo .
特性
IUPAC Name |
2-[4-(3-hydroxypropyl)piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34ClN3O5/c1-20-24(19-27(34)37-17-15-31-13-11-30(12-14-31)10-3-16-33)25-18-23(36-2)8-9-26(25)32(20)28(35)21-4-6-22(29)7-5-21/h4-9,18,33H,3,10-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJXIUDFDYEVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242986 | |
| Record name | Desproglumideproglumetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97460-20-3 | |
| Record name | Desproglumideproglumetacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097460203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desproglumideproglumetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of desproglumideproglumetacin involves several steps, starting from proglumetacin. The process typically includes the following steps:
Esterification: Proglumetacin undergoes esterification to form an intermediate ester compound.
Hydrolysis: The ester intermediate is then hydrolyzed to produce the corresponding acid.
Amidation: The acid is subjected to amidation to form desproglumideproglumetacin.
The reaction conditions for these steps generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of desproglumideproglumetacin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk.
化学反応の分析
Types of Reactions
Desproglumideproglumetacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert desproglumideproglumetacin into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Desproglumideproglumetacin has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and pathways.
Biology: The compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential as an anti-inflammatory and analgesic agent.
Industry: It is explored for its applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
Desproglumideproglumetacin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting these enzymes, desproglumideproglumetacin reduces inflammation and alleviates pain. The compound also interacts with other molecular targets and pathways, contributing to its overall therapeutic effects.
類似化合物との比較
Table 1: Structural and Pharmacological Comparison
| Compound | Molecular Formula | Key Components | Mechanism of Action |
|---|---|---|---|
| Desproglumideproglumetacin | Not fully elucidated* | Indomethacin derivative | COX inhibition |
| Proglumetacin | C₄₆H₅₈ClN₅O₈ | Indomethacin + proglumide | COX inhibition + gastrin antagonism |
| Indomethacin | C₁₉H₁₆ClNO₄ | Standalone NSAID | Non-selective COX inhibition |
Table 2: Clinical Efficacy in Acute Epicondylitis
| Treatment | Success Rate (1 week) | Success Rate (2 weeks) | Study Design |
|---|---|---|---|
| Proglumetacin + taping | 74% | 86% | RCT, n=114 |
| Placebo + taping | 49% | 72.5% | RCT, n=114 |
Research Findings and Discussion
- Preclinical Data : Desproglumideproglumetacin and indomethacin show equivalent potency in reducing rat paw inflammation, suggesting metabolic activation retains therapeutic efficacy .
- Clinical Gaps: No direct human studies isolate desproglumideproglumetacin’s effects; its contribution to proglumetacin’s efficacy and safety remains inferred.
- Safety Debate : Proglumetacin’s GI safety is attributed to proglumide , but desproglumideproglumetacin’s lack of this component raises questions about its standalone tolerability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
